3,5-Diacetamido-2,6-diiodobenzoic acid
Overview
Description
3,5-Diacetamido-2,6-diiodobenzoic acid, more commonly known as DADB, is a chemical compound that is widely used in laboratory experiments and scientific research. It is a derivative of benzoic acid and contains two acetamido groups and two diiodo groups. DADB is an important tool in the field of organic chemistry, as it can be used in a variety of experiments and can be synthesized in a relatively simple manner. It has a variety of applications in scientific research, including its use as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a stabilizing agent in organic solvents. In addition, DADB has been found to have a number of biochemical and physiological effects, making it a valuable tool in the study of biological systems.
Scientific Research Applications
Metabolic Behavior and Drug Retention
3,5-Diacetamido-2,6-diiodobenzoic acid, also known as diatrizoate, has been studied for its metabolic behavior and drug retention properties. Weiss et al. (1981) investigated the metabolic products of diatrizoate and its derivatives using iodine-131-labeled compounds in rabbits. They found that diatrizoate was partially deacetylated to its amine forms in liver microsomes and retained about 1% of the nominal doses following intracardiac injection in rabbits (Weiss et al., 1981).
Transformation by Fungi
Rode and Müller (1998) explored the transformation of diatrizoate by the fungus Trametes versicolor. They discovered that this fungus could transform diatrizoate and related compounds, leading to partial deiodination and the formation of various extracellular metabolites (Rode & Müller, 1998).
Liquid Chromatographic Assay
Farag (1995) developed a liquid chromatographic method for analyzing diatrizoate and its diiodo degradation products in radio-opaque solutions. This method proved to be accurate and precise for detecting these compounds (Farag, 1995).
Electrosynthesis and Bifunctional Electrocatalyst
Nasirizadeh et al. (2013) reported on the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for simultaneous determination of various substances. Although not directly focused on 3,5-Diacetamido-2,6-diiodobenzoic acid, this research demonstrates the broader application of similar compounds in electrochemical studies (Nasirizadeh et al., 2013).
Bismuth-Based Cyclic Synthesis
Kindra and Evans (2014) conducted research on bismuth-based cyclic synthesis involving compounds related to 3,5-Diacetamido-2,6-diiodobenzoic acid, highlighting the potential of this compound in complex synthetic processes (Kindra & Evans, 2014).
Future Directions
properties
IUPAC Name |
3,5-diacetamido-2,6-diiodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10I2N2O4/c1-4(16)14-6-3-7(15-5(2)17)10(13)8(9(6)12)11(18)19/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBYKVSRFAJNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1I)C(=O)O)I)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10I2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diacetamido-2,6-diiodobenzoic acid | |
CAS RN |
162193-53-5 | |
Record name | 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162193535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-BIS(ACETYLAMINO)-2,6-DIIODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5G3OH9RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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